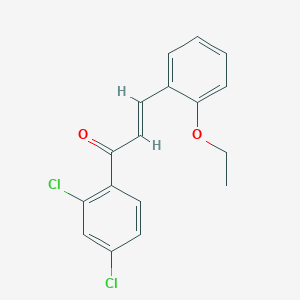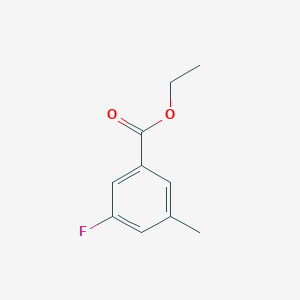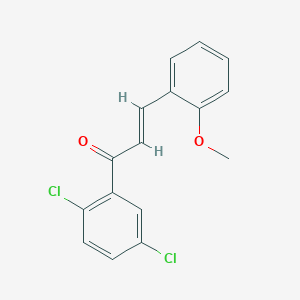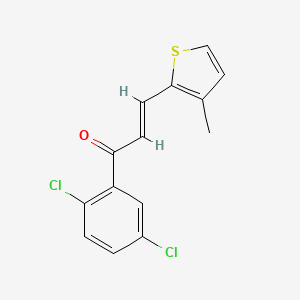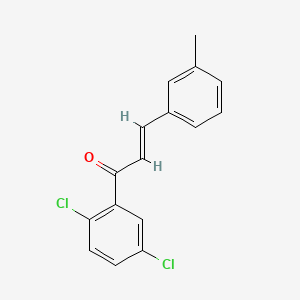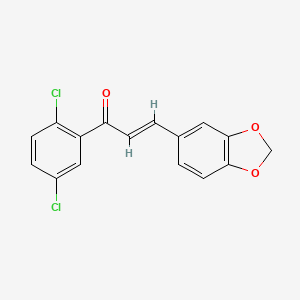
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 2,5-dichloro-N-methylfuran-2-yl prop-2-en-1-one, is a synthetic organic compound that has recently become the subject of intense scientific research due to its potential applications in a variety of fields. This compound is composed of two chlorine atoms, one methylfuran-2-yl group, and one prop-2-en-1-one group. It has a molecular weight of 254.12 g/mol and a melting point of 158-160 °C.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one has recently been studied for its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrroles and indoles. Additionally, it has been used as a starting material for the synthesis of novel antifungal agents. It has also been investigated for its potential use as a corrosion inhibitor in metal-containing systems.
Wirkmechanismus
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that the chlorine atoms present in the molecule interact with the metal ions in the system, forming a protective layer on the surface of the metal. This layer is thought to prevent the metal from corroding.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it has been shown to have antifungal activity against certain species of fungi. Additionally, it has been found to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
Given the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one, there are many possible future directions for research. These include further investigation into the compound’s antifungal and antibacterial activities, as well as its potential use as a corrosion inhibitor. Additionally, further research could be carried out to investigate the compound’s potential use as a building block for the synthesis of novel heterocyclic compounds. Finally, further research could be carried out to investigate the compound’s potential applications in the field of medicine.
Synthesemethoden
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is typically carried out via a two-step process. First, the starting material, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onephenyl prop-2-en-1-one, is reacted with methylfuran-2-yl bromide in the presence of a base to form the desired product. The reaction is typically carried out in an inert atmosphere at room temperature. The second step involves the purification of the crude product via column chromatography.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUMDLHSMJQDV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)





